An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Introduction
Welcome to this in-depth technical guide on the comprehensive structural analysis of the novel chemical entity, 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated approach to confirming the chemical structure of synthesized small molecules. As a Senior Application Scientist, my goal is to provide not just a series of protocols, but a cohesive analytical strategy that is both technically sound and grounded in field-proven insights.
The molecule , 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, possesses a unique combination of structural features: a chiral center, a substituted aromatic ring, a secondary alcohol, and a piperazine moiety. This last feature is of particular interest in medicinal chemistry, as the piperazine ring is a common pharmacophore in a wide range of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic activities.[1] A thorough and unambiguous confirmation of its structure is therefore a critical first step in any research and development program.
This guide will not follow a rigid template. Instead, it is structured to logically unfold the process of structural elucidation, starting with foundational techniques and progressing to more complex correlational analyses. We will delve into the "why" behind each experimental choice, ensuring that the data from each technique serves to validate the others, creating a self-reinforcing analytical workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, a suite of 1D and 2D NMR experiments is essential for a complete assignment of all proton and carbon signals.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide the initial overview of the proton environments within the molecule. Due to the presence of a chiral center at the benzylic position (C2), the two protons of the adjacent methylene group (-CH₂OH) are expected to be diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal and vicinal coupling.[4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | m | 4H | Ar-H | The four protons of the 3-methylphenyl ring will appear as a complex multiplet in the aromatic region. |
| ~ 4.0 - 4.2 | dd | 1H | CH(OH) | This methine proton is deshielded by the adjacent oxygen and nitrogen atoms. It will be split by the two diastereotopic methylene protons. |
| ~ 3.6 - 3.8 | m | 2H | -CH₂OH (diastereotopic) | These two protons are non-equivalent due to the adjacent chiral center and will appear as a complex multiplet, likely an ABX system with the methine proton.[6] |
| ~ 2.8 - 3.0 | m | 4H | Piperazine-H (distal) | Protons on the carbons of the piperazine ring further from the phenyl group. |
| ~ 2.5 - 2.7 | m | 4H | Piperazine-H (proximal) | Protons on the carbons of the piperazine ring closer to the phenyl group. |
| ~ 2.3 | s | 3H | Ar-CH₃ | The methyl group on the aromatic ring will appear as a singlet. |
| Variable | br s | 1H | OH | The chemical shift of the alcohol proton is concentration and solvent dependent and may exchange with residual water. |
| Variable | br s | 1H | NH | The chemical shift of the piperazine N-H proton is also variable and may be broad. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138-140 | Ar-C (quaternary) | The two quaternary carbons of the 3-methylphenyl ring. |
| ~ 125-130 | Ar-CH | The four CH carbons of the 3-methylphenyl ring. |
| ~ 65-70 | CH(OH) | The chiral methine carbon, shifted downfield by the attached oxygen and nitrogen. |
| ~ 60-65 | -CH₂OH | The methylene carbon attached to the hydroxyl group. |
| ~ 50-55 | Piperazine-CH₂ | The four methylene carbons of the piperazine ring. The two sets may be slightly non-equivalent. |
| ~ 21 | Ar-CH₃ | The methyl carbon on the aromatic ring. |
2D NMR Spectroscopy: Unraveling the Connectivity
To definitively assign the structure, 2D NMR experiments are indispensable. They reveal through-bond correlations between nuclei.[7]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[8] Key expected correlations include:
-
The methine proton (CH(OH)) with the two diastereotopic methylene protons (-CH₂OH).
-
Correlations between the protons on the piperazine ring.
-
Correlations between the aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9] This is the key experiment for piecing together the molecular fragments.
dot
Caption: Predicted key HMBC correlations for structural confirmation.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. For the HMBC, optimize the long-range coupling delay for an expected J-coupling of ~8 Hz.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Use the 2D spectra to build up the carbon skeleton and assign all proton and carbon signals, paying close attention to the correlations that confirm the connectivity between the 3-methylphenyl, ethanol, and piperazine moieties.
-
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] The spectrum is a unique "fingerprint" of the molecule.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H stretch | Secondary Alcohol |
| ~ 3300 | Broad, Medium | N-H stretch | Secondary Amine (Piperazine) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2800 | Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600, 1480 | Medium | C=C stretch | Aromatic Ring |
| 1250 - 1050 | Strong | C-O stretch | Secondary Alcohol |
| 1150 - 1050 | Medium | C-N stretch | Aliphatic Amine |
Experimental Protocol for FT-IR Analysis
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary.
-
Label the significant peaks and compare them with the predicted values to confirm the presence of the expected functional groups.
-
Part 3: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (C₁₃H₂₀N₂O) is 220.16 g/mol . A peak corresponding to the molecular ion (or more likely, the protonated molecule [M+H]⁺ at m/z 221.17 in ESI) should be observed.
-
Key Fragmentation Pathways: The fragmentation will likely be directed by the alcohol and the amine functionalities.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen and nitrogen is expected.
-
Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols.
-
Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic cleavage, leading to fragments with specific m/z values.
-
dot
Caption: A plausible fragmentation pathway for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol.
| Predicted m/z | Possible Fragment | Fragmentation Pathway |
| 221 | [C₁₃H₂₁N₂O]⁺ | Protonated Molecule [M+H]⁺ |
| 203 | [C₁₃H₁₉N₂]⁺ | Loss of H₂O from [M+H]⁺ |
| 190 | [C₁₂H₁₈N₂]⁺ | α-Cleavage: Loss of •CH₂OH from M⁺• |
| 134 | [C₈H₁₀N₂]⁺ | Benzylic cleavage leading to the [3-methylphenyl-piperazine] fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from the 3-methylphenyl group |
| 87 | [C₄H₉N₂]⁺ | Protonated piperazine fragment |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Setup and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of the compound.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
-
Conclusion
This technical guide provides a comprehensive, predictive framework for the structural elucidation of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol. By systematically applying a combination of 1D and 2D NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a researcher can build a robust and self-validating body of evidence to confirm the identity and structure of this novel compound. The detailed protocols and predicted data herein serve as a roadmap for this analytical journey. As with any scientific endeavor, careful execution of these experiments and a thorough interpretation of the resulting data are paramount to achieving an unambiguous structural assignment.
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